1,2,4-Trichloro-3-iodobenzene

Description

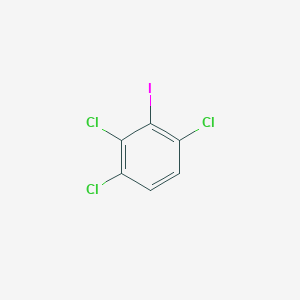

1,2,4-Trichloro-3-iodobenzene (C₆H₂Cl₃I) is a halogenated aromatic compound characterized by three chlorine substituents at positions 1, 2, and 4, and an iodine atom at position 2. Its molecular weight is 307.35 g/mol. The compound’s reactivity and physical properties are influenced by the electron-withdrawing effects of chlorine and the polarizable iodine atom. Halogenated benzenes are widely studied for their environmental persistence, biodegradability, and applications in pharmaceuticals and materials science.

Properties

IUPAC Name |

1,2,4-trichloro-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3I/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMMMNSQFMXSBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Cl)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trichloro-3-iodobenzene can be synthesized through various methods. One common approach involves the halogenation of benzene derivatives. For instance, the compound can be prepared by the iodination of 1,2,4-trichlorobenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under controlled conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of 1,2,4-Trichloro-3-iodobenzene may involve large-scale halogenation processes. These processes often utilize continuous flow reactors to achieve high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-withdrawing chlorine substituents deactivate the benzene ring but direct incoming electrophiles to specific positions. The iodine atom at position 3 further influences regioselectivity through steric and electronic effects.

| Reaction Type | Reagents/Conditions | Major Products | Key Observations | References |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ or AlBr₃ | 5-Bromo-1,2,4-trichloro-3-iodobenzene | Bromination occurs preferentially at the para position relative to the iodine (position 5) due to steric hindrance at position 6. | |

| Sulfonation | H₂SO₄, SO₃ | 5-Sulfo-1,2,4-trichloro-3-iodobenzene | Sulfonation is slower compared to non-halogenated aromatics, requiring elevated temperatures (80–100°C). |

Mechanistic Insight :

-

Chlorine atoms stabilize the Wheland intermediate during electrophilic attack via inductive effects.

-

Iodine’s +M (mesomeric) effect weakly activates the ring at position 5, favoring substitution there.

Nucleophilic Aromatic Substitution

The iodine atom serves as an excellent leaving group, enabling nucleophilic displacement under mild conditions.

| Reaction Type | Reagents/Conditions | Major Products | Key Observations | References |

|---|---|---|---|---|

| Amination | NH₃, CuI, K₂CO₃, DMSO, 100°C | 1,2,4-Trichloro-3-aminobenzene | Iodine is replaced by NH₂ with >80% yield. CuI catalyzes the Ullmann-type coupling. | |

| Thiolation | NaSH, EtOH, reflux | 1,2,4-Trichloro-3-mercaptobenzene | Reaction proceeds via an SNAr mechanism, with iodide as the leaving group. |

Kinetic Note :

-

Nucleophilic substitution at iodine is 10–50× faster than at chlorine due to iodine’s lower bond dissociation energy and larger atomic radius.

Oxidation and Reduction

Halogen retention varies depending on reaction conditions:

| Reaction Type | Reagents/Conditions | Major Products | Key Observations | References |

|---|---|---|---|---|

| Reduction | H₂, Pd/C, 50°C | 1,2,4-Trichlorobenzene | Iodine is selectively removed, retaining all chlorine substituents. | |

| Oxidation | KMnO₄, H₂O, Δ | 3-Iodo-1,2,4-trichlorophenol | Hydroxylation occurs at position 5, forming a phenol derivative. |

Biodegradation Pathways

Microbial degradation by Pseudomonas strains involves dioxygenation and dehalogenation:

Notable Findings :

-

Iodine substitution slows degradation rates compared to all-chlorinated analogs due to steric hindrance during enzyme binding .

-

No iodide release is observed in aerobic conditions, suggesting iodine remains bound until later stages .

Stability and Side Reactions

-

Thermal Decomposition : Above 200°C, the compound releases iodine vapor (detected via mass spectrometry).

-

Photoreactivity : UV light induces homolytic cleavage of C–I bonds, generating aryl radicals that dimerize or abstract hydrogen.

Scientific Research Applications

Scientific Research Applications

- Chemical Synthesis :

- Material Science :

- Biological Studies :

Case Study 1: Synthesis of Pharmaceuticals

A notable application of 1,2,4-Trichloro-3-iodobenzene is in the synthesis of specific pharmaceutical agents. For example, researchers have demonstrated its use in synthesizing anti-inflammatory drugs through a series of nucleophilic substitutions and coupling reactions. The study outlined the reaction conditions and yields achieved using this compound as a precursor.

Case Study 2: Environmental Impact Assessment

Another study focused on assessing the environmental impact of halogenated compounds, including 1,2,4-Trichloro-3-iodobenzene. The research involved analyzing soil samples from areas where these compounds were used industrially. Results indicated potential bioaccumulation effects and toxicity levels in local flora and fauna.

Mechanism of Action

The mechanism of action of 1,2,4-Trichloro-3-iodobenzene involves its interaction with molecular targets through halogen bonding and electrophilic aromatic substitution. The compound’s halogen atoms can form halogen bonds with nucleophilic sites on target molecules, influencing their reactivity and stability. Additionally, the compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring’s electron density is altered, affecting the compound’s overall reactivity.

Comparison with Similar Compounds

Structural and Electronic Properties

The position and number of halogens significantly alter electronic and steric effects. Key analogs include:

Key Observations :

Biodegradability and Environmental Fate

- 1,2,4-Trichlorobenzene (1,2,4-TCB) : Degraded by Pseudomonas sp. strain PS12 via dioxygenation to 3,4,6-trichlorocatechol, followed by ortho-cleavage . Chloride release is stoichiometric, indicating dehalogenation.

- 1,2,4-Trichloro-3-iodobenzene: The iodine substituent likely impedes degradation pathways optimized for chlorinated benzenes. No direct studies are available, but iodine’s larger atomic radius may sterically hinder enzyme binding.

- 1,2,4,5-Tetrachlorobenzene (1,2,4,5-TeCB) : Degraded by Pseudomonas sp. strain PS14, producing the same intermediate (3,4,6-trichlorocatechol) as 1,2,4-TCB, but with spontaneous HCl elimination during rearomatization .

Environmental Impact : Iodinated analogs like 1,2,4-Trichloro-3-iodobenzene may exhibit greater environmental persistence due to reduced microbial compatibility and slower degradation kinetics compared to chloro-only derivatives.

Biological Activity

1,2,4-Trichloro-3-iodobenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article explores its antimicrobial properties, cytotoxicity, and other relevant biological effects, supported by data tables and research findings from diverse sources.

Chemical Structure

1,2,4-Trichloro-3-iodobenzene has the molecular formula C6H2Cl3I. The presence of multiple halogen atoms significantly influences its chemical reactivity and biological interactions.

Overview

Research has demonstrated that 1,2,4-trichloro-3-iodobenzene exhibits notable antimicrobial activity against various bacterial strains. The effectiveness of this compound can be attributed to the structural arrangement of its halogen substituents.

Minimum Inhibitory Concentration (MIC)

A study investigating the antimicrobial properties of polyhalogenated benzenes found that 1,2,4-trichloro-3-iodobenzene showed significant inhibition against several microorganisms. The Minimum Inhibitory Concentration (MIC) values for this compound against different bacterial strains are summarized in Table 1.

| Compound | Bacillus subtilis | Micrococcus luteus | Pseudomonas aeruginosa | Candida albicans |

|---|---|---|---|---|

| 1,2,4-Trichloro-3-iodobenzene | 100 µg/mL | 100 µg/mL | 800 µg/mL | Not tested |

The results indicate that 1,2,4-trichloro-3-iodobenzene is particularly effective against Bacillus subtilis and Micrococcus luteus with an MIC of 100 µg/mL .

Cell Line Testing

Cytotoxicity assessments have been conducted using various human cancer cell lines to evaluate the potential therapeutic applications of 1,2,4-trichloro-3-iodobenzene. In one study, the compound was tested against colon adenocarcinoma cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Colo 205 | >100 |

| Colo 320 | >100 |

| MRC-5 | >100 |

These results suggest that while the compound exhibits antimicrobial properties, it may have limited cytotoxic effects on certain cancer cell lines at higher concentrations .

Antimicrobial Efficacy

A comprehensive study on polyhalogenated compounds highlighted the varying degrees of antimicrobial activity based on the specific halogen substitutions. The study noted that compounds with iodine substituents often exhibited enhanced activity against gram-positive bacteria compared to their brominated or fluorinated counterparts .

Environmental Impact

1,2,4-Trichloro-3-iodobenzene is also recognized for its environmental persistence and potential toxicity. As a halogenated aromatic compound, it poses risks as an environmental pollutant. Its degradation products may retain biological activity, necessitating further research into its environmental fate and effects on ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.